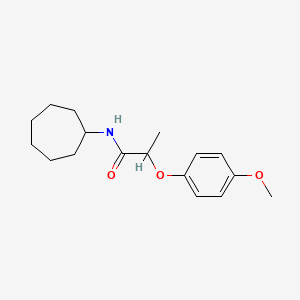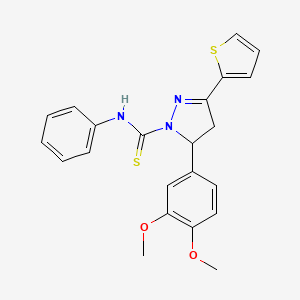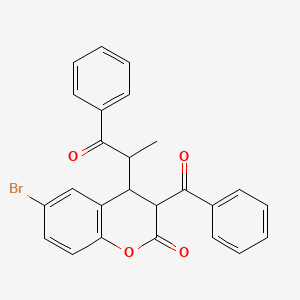
N-cycloheptyl-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-cycloheptyl-2-(4-methoxyphenoxy)propanamide, also known as CRV431, is a synthetic compound that has been studied for its potential therapeutic benefits in various diseases. It has been found to have anti-inflammatory, antifibrotic, and antiviral properties, making it a promising candidate for the treatment of liver diseases, including hepatitis B and C, non-alcoholic fatty liver disease, and liver fibrosis.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, fibrosis, and viral replication. It has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis. Additionally, N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has been found to inhibit the replication of hepatitis B and C viruses by targeting the viral capsid protein.
Biochemical and Physiological Effects
In addition to its anti-inflammatory, antifibrotic, and antiviral properties, N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and improve mitochondrial function in liver cells. Additionally, N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has been found to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-(4-methoxyphenoxy)propanamide in lab experiments is its broad range of therapeutic potential. It has been studied in various disease models, including liver diseases, viral infections, and cancer. Additionally, N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has been found to have a favorable safety profile in preclinical studies, making it a promising candidate for further development.
One limitation of using N-cycloheptyl-2-(4-methoxyphenoxy)propanamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for the study of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential use in combination with other therapies for the treatment of liver diseases. Another area of interest is its potential use in the treatment of viral infections, including COVID-19. Additionally, more research is needed to fully understand the mechanism of action of N-cycloheptyl-2-(4-methoxyphenoxy)propanamide and its potential therapeutic applications in other disease models.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has been extensively studied in various preclinical models to evaluate its potential therapeutic benefits. In a study published in the Journal of Hepatology, N-cycloheptyl-2-(4-methoxyphenoxy)propanamide was found to significantly reduce liver fibrosis and inflammation in a mouse model of non-alcoholic steatohepatitis. Another study published in the Journal of Viral Hepatitis demonstrated that N-cycloheptyl-2-(4-methoxyphenoxy)propanamide has antiviral activity against hepatitis B and C viruses in vitro.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13(21-16-11-9-15(20-2)10-12-16)17(19)18-14-7-5-3-4-6-8-14/h9-14H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTRAXHQJZFENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4109702.png)
![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109729.png)
![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109739.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)


![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
